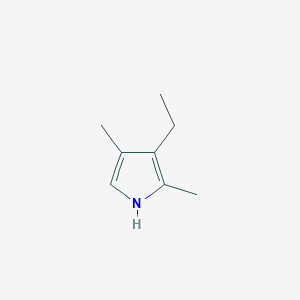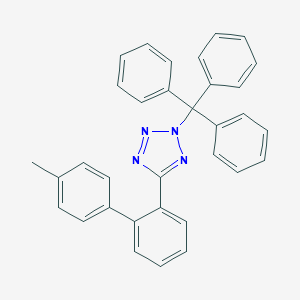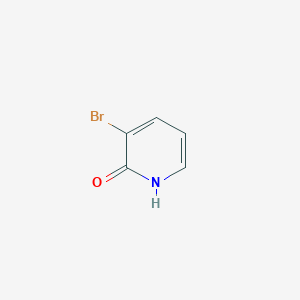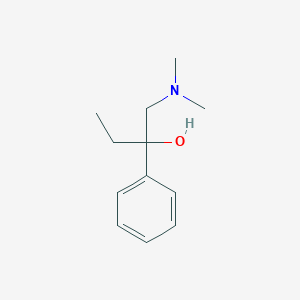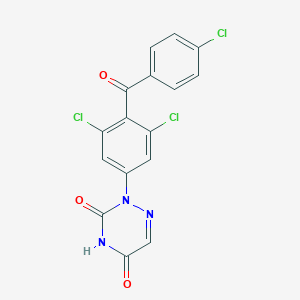
Diclazuril impurity D
Descripción general
Descripción
2-(3,5-Dichloro-4-(4-chlorobenzoyl)phenyl)-1,2,4-triazine-3,5(2H,4H)-dione is a compound belonging to the class of 1,3,5-triazines. These compounds are known for their diverse applications in various fields, including agriculture, medicine, and materials science. The presence of multiple chlorine atoms and a triazine ring in its structure suggests potential biological and chemical activities.
Aplicaciones Científicas De Investigación
2-(3,5-Dichloro-4-(4-chlorobenzoyl)phenyl)-1,2,4-triazine-3,5(2H,4H)-dione has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential antimicrobial and antitumor activities.
Medicine: Explored for its potential use in drug development, particularly for its antitumor properties.
Industry: Utilized in the production of herbicides and polymer stabilizers.
Mecanismo De Acción
Target of Action
It is related to diclazuril, which is known to target coccidia, a group of protozoan parasites .
Mode of Action
Diclazuril, the parent compound, is known to interfere with the asexual or sexual stages of coccidia, blocking the excretion of oocysts and inducing an interruption of the life cycle of the parasites .
Biochemical Pathways
Given its relation to diclazuril, it may also interfere with the life cycle of coccidia, a group of protozoan parasites .
Pharmacokinetics
Studies on diclazuril in horses suggest that it is absorbed after oral administration and has a plasma half-life of about 43 hours . This suggests that Diclazuril Impurity D may have similar ADME (Absorption, Distribution, Metabolism, and Excretion) properties.
Result of Action
Given its relation to diclazuril, it may also have anti-coccidial effects .
Análisis Bioquímico
Biochemical Properties
It is structurally similar to Diclazuril, which is known to interfere with the life cycle of coccidian parasites . It would be interesting to investigate whether Diclazuril impurity D interacts with similar enzymes, proteins, and other biomolecules as Diclazuril does.
Cellular Effects
The cellular effects of this compound are not well-documented. Given its structural similarity to Diclazuril, it might influence cell function in a similar manner. Diclazuril is known to have potent activity against various stages of Eimeria tenella, a parasite that causes coccidiosis in poultry . It would be worthwhile to investigate whether this compound has similar effects on cellular processes.
Molecular Mechanism
Diclazuril, a structurally similar compound, is known to interfere with the life cycle of coccidian parasites . It would be interesting to investigate whether this compound exerts its effects at the molecular level in a similar manner.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3,5-Dichloro-4-(4-chlorobenzoyl)phenyl)-1,2,4-triazine-3,5(2H,4H)-dione typically involves the reaction of cyanuric chloride with appropriate aromatic amines and chlorobenzoyl derivatives. The reaction conditions often include the use of solvents like 1,4-dioxane or 1,2-dichloroethane and may require refluxing to achieve high yields .
Industrial Production Methods
Industrial production methods for this compound would likely involve large-scale synthesis using similar reaction conditions but optimized for efficiency and cost-effectiveness. This might include continuous flow reactors and automated systems to ensure consistent quality and yield.
Análisis De Reacciones Químicas
Types of Reactions
2-(3,5-Dichloro-4-(4-chlorobenzoyl)phenyl)-1,2,4-triazine-3,5(2H,4H)-dione can undergo various chemical reactions, including:
Substitution Reactions: The chlorine atoms can be substituted by nucleophiles such as amines, alcohols, or thiols.
Oxidation and Reduction: The compound can participate in redox reactions, although specific conditions and reagents would depend on the desired outcome.
Hydrolysis: The triazine ring can be hydrolyzed under acidic or basic conditions.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like primary amines, alcohols, or thiols in the presence of a base.
Oxidation: Reagents like potassium permanganate or hydrogen peroxide.
Reduction: Reagents like sodium borohydride or lithium aluminum hydride.
Major Products
The major products formed from these reactions would depend on the specific reagents and conditions used. For example, substitution reactions would yield various substituted triazines, while hydrolysis would break down the triazine ring into smaller fragments .
Comparación Con Compuestos Similares
Similar Compounds
Hexamethylmelamine: Known for its antitumor properties.
2-amino-4-morpholino-1,3,5-triazine: Used clinically to treat lung, breast, and ovarian cancers.
Hydroxymethylpentamethylmelamine: The hydroxylated metabolite of hexamethylmelamine, also with antitumor activity.
Uniqueness
2-(3,5-Dichloro-4-(4-chlorobenzoyl)phenyl)-1,2,4-triazine-3,5(2H,4H)-dione is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its multiple chlorine atoms and the presence of a chlorobenzoyl group make it particularly interesting for further research and development in various fields .
Propiedades
IUPAC Name |
2-[3,5-dichloro-4-(4-chlorobenzoyl)phenyl]-1,2,4-triazine-3,5-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H8Cl3N3O3/c17-9-3-1-8(2-4-9)15(24)14-11(18)5-10(6-12(14)19)22-16(25)21-13(23)7-20-22/h1-7H,(H,21,23,25) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WWMSVMFCIRAZNT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C(=O)C2=C(C=C(C=C2Cl)N3C(=O)NC(=O)C=N3)Cl)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H8Cl3N3O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80158290 | |
| Record name | 2-(3,5-Dichloro-4-(4-chlorobenzoyl)phenyl)-1,2,4-triazine-3,5(2H,4H)-dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80158290 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
396.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
133648-81-4 | |
| Record name | 2-(3,5-Dichloro-4-(4-chlorobenzoyl)phenyl)-1,2,4-triazine-3,5(2H,4H)-dione | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0133648814 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2-(3,5-Dichloro-4-(4-chlorobenzoyl)phenyl)-1,2,4-triazine-3,5(2H,4H)-dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80158290 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-(3,5-DICHLORO-4-(4-CHLOROBENZOYL)PHENYL)-1,2,4-TRIAZINE-3,5(2H,4H)-DIONE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/H8T347P881 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





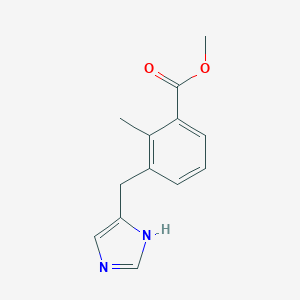
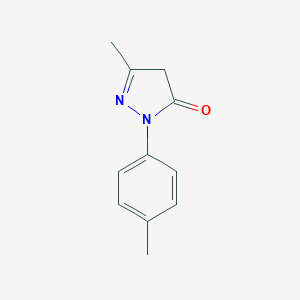
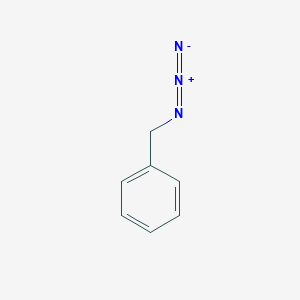
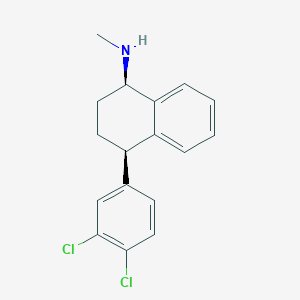
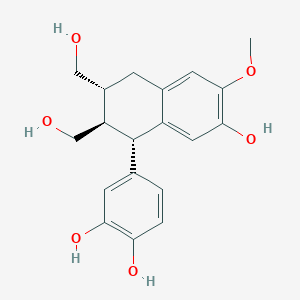
![2-[(2,5-Dichlorophenoxy)methyl]oxirane](/img/structure/B31981.png)
